molecular formula C15H18N2 B14291139 4-tert-Butyl-N-phenylpyridin-2-amine CAS No. 114430-25-0

4-tert-Butyl-N-phenylpyridin-2-amine

Cat. No.: B14291139
CAS No.: 114430-25-0
M. Wt: 226.32 g/mol
InChI Key: IFRRNNPNONAEGZ-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-phenylpyridin-2-amine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a tert-butyl group at the 4-position and a phenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-phenylpyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 4-tert-butylpyridine with aniline under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is often performed in a solvent such as toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyridine or phenyl rings.

Scientific Research Applications

4-tert-Butyl-N-phenylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-phenylpyridin-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylpyridine: Lacks the phenyl group at the nitrogen atom.

    N-Phenylpyridin-2-amine: Does not have the tert-butyl group at the 4-position.

    4-tert-Butyl-N-methylpyridin-2-amine: Contains a methyl group instead of a phenyl group at the nitrogen atom.

Uniqueness

4-tert-Butyl-N-phenylpyridin-2-amine is unique due to the presence of both the tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

114430-25-0

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-tert-butyl-N-phenylpyridin-2-amine

InChI

InChI=1S/C15H18N2/c1-15(2,3)12-9-10-16-14(11-12)17-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,16,17)

InChI Key

IFRRNNPNONAEGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)NC2=CC=CC=C2

Origin of Product

United States

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